Fenofibrate Impurity 1
Beschreibung
Eigenschaften
CAS-Nummer |
2985-79-7 |
|---|---|
Molekularformel |
C13H9ClO2 |
Molekulargewicht |
232.67 |
Aussehen |
White to pale yellow solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(4-chlorophenyl)(2-hydroxyphenyl)methanone; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Identification of Impurities in Fenofibrate Active Pharmaceutical Ingredient
Foreword: The Imperative of Purity in Fenofibrate API
Fenofibrate, chemically designated as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a widely prescribed lipid-lowering agent of the fibrate class. It effectively reduces levels of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol by activating the peroxisome proliferator-activated receptor alpha (PPARα). The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, even in minute quantities, can alter the drug's therapeutic effect, introduce toxicity, and compromise its stability.
For a chronically administered drug like fenofibrate, the rigorous identification, quantification, and control of impurities are not merely regulatory hurdles but fundamental requirements for patient safety.[1] This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in fenofibrate API. We will delve into the origins of these impurities, outline robust analytical strategies, and provide field-proven protocols, moving beyond a simple listing of steps to explain the causality behind each experimental choice.
The Landscape of Fenofibrate Impurities: Origins and Classification
Understanding the potential sources of impurities is the cornerstone of a logical and efficient identification strategy. Impurities in fenofibrate can be broadly categorized based on their origin, aligning with the guidelines established by the International Council for Harmonisation (ICH).
-
Process-Related Impurities: These are substances that arise during the synthesis of the fenofibrate API.[1][2] They include:
-
Unreacted Starting Materials: Such as fenofibric acid or its precursors.
-
Intermediates: Synthetic intermediates that may carry over into the final product.
-
By-products: Formed from side reactions inherent to the synthetic route. For instance, various esterification methods for fenofibric acid can lead to different by-products.[1][2]
-
Reagents and Catalysts: Residual amounts of chemicals used to facilitate the reaction.
-
-
Degradation Products: These impurities result from the chemical breakdown of the fenofibrate molecule itself due to exposure to stress factors like heat, light, humidity, or extreme pH conditions during manufacturing and storage.[1]
-
Residual Solvents & Elemental Impurities:
Pharmacopeial Impurities: The Known Knowns
Major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), list several known impurities for fenofibrate. These serve as critical reference points for quality control and analytical method development.[2][4] The presence of these specified impurities must be monitored and controlled within established limits.
| Impurity Name | Pharmacopeial Designation | Chemical Name | Origin |
| Fenofibric Acid | EP Impurity B / USP Related Compound B | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | Degradation/Starting Material |
| Impurity A | USP Related Compound A | (4-chlorophenyl)(4-hydroxyphenyl)methanone | Starting Material/Intermediate |
| Impurity C | USP Related Compound C / EP Impurity C | (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | Process-Related |
| Impurity D | EP Impurity D | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | Process-Related |
| Impurity E | EP Impurity E | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | Process-Related |
This table is not exhaustive but represents the most commonly cited pharmacopeial impurities.
Below are the chemical structures of Fenofibrate and its primary degradation product, Fenofibric Acid.
Caption: Structures of Fenofibrate and Fenofibric Acid.
The Analytical Blueprint: A Strategy for Impurity Identification
A multi-faceted analytical approach is essential for the comprehensive identification and characterization of both known and novel impurities. The strategy hinges on separating the impurities from the bulk API and then using spectroscopic techniques for structural elucidation.
Forced Degradation Studies: Probing for Instability
The first pillar of our strategy is to intentionally stress the fenofibrate API to induce degradation. This proactive approach, mandated by ICH guidelines, helps to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[5]
Causality: By subjecting the API to conditions more severe than it would typically encounter, we accelerate the formation of degradation products that might appear over a long shelf-life. This allows us to develop an analytical method capable of separating these specific degradants from the parent drug, ensuring that our quality control methods are truly "stability-indicating."
-
Preparation of Stock Solution: Accurately weigh and dissolve a sample of fenofibrate API in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat the mixture at 70-80°C for approximately 2 hours.[5] Cool the solution and neutralize it with 1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature for 30 minutes (fenofibrate is highly labile to bases).[5] Neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid fenofibrate powder to dry heat (e.g., 105°C) for 24-48 hours. Dissolve the stressed powder in the solvent for analysis.
-
Photolytic Degradation: Expose the solid fenofibrate powder to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. Dissolve the stressed powder for analysis.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see protocol below).
The Workhorse of Separation: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the cornerstone technique for separating fenofibrate from its process-related and degradation impurities.[6]
Causality: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the nonpolar fenofibrate molecule and its structurally similar impurities. The mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer, is optimized to achieve differential partitioning of the analytes between the stationary and mobile phases. This differential interaction allows for the separation of compounds with subtle structural differences, which are then detected by a UV detector at a wavelength where fenofibrate and its chromophoric impurities absorb strongly (around 286 nm).[5][6]
| Parameter | Condition | Rationale |
| Column | Waters XBridge C18 (250 x 4.6 mm, 5 µm) or equivalent | Provides excellent resolution for nonpolar compounds.[6] |
| Mobile Phase | Acetonitrile : Water (75:25 v/v)[6] | A common mobile phase offering good separation for fenofibrate and its degradants. |
| Flow Rate | 1.0 mL/min[6] | Ensures optimal separation efficiency and reasonable run times. |
| Detection | UV at 286 nm[5][6] | Wavelength of maximum absorbance for fenofibrate, providing high sensitivity. |
| Column Temp. | Ambient or 25°C[5][6] | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
Structural Elucidation: The Spectroscopic Toolkit
Once impurities are separated by HPLC, their structures must be determined. This is achieved by coupling chromatography with powerful spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for initial identification.
-
Expertise & Experience: As the separated peaks elute from the HPLC column, they are directly introduced into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the impurity, giving us its molecular weight.[5][6] By inducing fragmentation (MS/MS), we can obtain a unique "fingerprint" of the molecule. This fragmentation pattern provides vital clues about the impurity's structure, which can be pieced together like a puzzle. For example, identifying the loss of a specific fragment can confirm the presence or absence of a particular functional group.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for novel impurities, isolation followed by NMR analysis is the gold standard.
-
Trustworthiness: While MS provides molecular weight and fragmentation data, NMR provides a complete map of the carbon-hydrogen framework of the molecule.[3][7] ¹H NMR and ¹³C NMR spectra allow for the unambiguous determination of the exact atomic connectivity, confirming the proposed structure. This technique is indispensable when MS data is ambiguous or when stereochemistry needs to be determined.
-
Integrated Workflow for Impurity Identification
The process of identifying an unknown impurity is a systematic investigation. It begins with detection and culminates in full structural confirmation. The workflow is designed to be a self-validating system, where data from each stage corroborates the findings of the previous one.
Caption: A systematic workflow for impurity identification and characterization.
Conclusion: Ensuring Quality Through Vigilance
The identification of impurities in fenofibrate API is a rigorous scientific endeavor that underpins the safety and quality of the final drug product. It requires a deep understanding of the API's chemistry, a strategic application of forced degradation, and the adept use of orthogonal analytical techniques like HPLC, LC-MS, and NMR. By following a logical, evidence-based workflow, pharmaceutical scientists can confidently detect, identify, and control impurities, ensuring that the fenofibrate reaching patients meets the highest standards of purity and safety. This commitment to scientific integrity and meticulous analysis is the bedrock of trustworthy pharmaceutical development.
References
-
Salama, F. M., El-Abasawy, N. M., Abdel-Razeq, S. A., Ismail, M. M. F., & Fouad, M. M. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(8), 915-927. Available at: [Link]
-
Patil, S., Shirodkar, P., & Bhinge, S. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Available at: [Link]
-
Mulgund, S. V., Kulkarni, A. A., & Kulkarni, N. S. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Applied Pharmaceutical Science, 4(10), 079-085. Available at: [Link]
-
Veeprho Laboratories Pvt. Ltd. (n.d.). Fenofibrate Impurities and Related Compound. Veeprho. Available at: [Link]
-
Gou, Y. J., & Li, Z. (2001). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 865-876. Available at: [Link]
-
Patel, H., Solanki, H., & Parmar, S. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry, 9(1). Available at: [Link]
-
El-Gindy, A., El-Zeany, B., & Salama, F. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Available at: [Link]
-
Mulgund, S. V., Kulkarni, A. A., & Kulkarni, N. S. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Journal of Chromatographic Science, 53(2), 159-166. Available at: [Link]
-
SynThink Research Chemicals. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. SynThink. Available at: [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Pharmaffiliates. Available at: [Link]
-
SynZeal Research Pvt. Ltd. (n.d.). Fenofibrate Impurities. SynZeal. Available at: [Link]
-
United States Pharmacopeia. (2013). Fenofibrate Tablets. USP-NF. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scispace.com [scispace.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. akjournals.com [akjournals.com]
- 6. phmethods.net [phmethods.net]
- 7. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC Method for Quantification of Fenofibrate Impurity 1 (Impurity A)
Content Type: Application Note & Detailed Protocol Target Audience: Analytical Chemists, Pharmaceutical Scientists, QC Professionals
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Fenofibrate Impurity 1 , chemically identified as Fenofibrate Impurity A (EP/USP) or (4-Chlorophenyl)(4-hydroxyphenyl)methanone.[1] As a primary starting material and a potential degradation product, the accurate quantification of Impurity A is critical for demonstrating Good Manufacturing Practice (GMP) compliance and ensuring drug substance purity. This guide synthesizes pharmacopeial standards with field-proven optimization strategies to deliver a method with superior resolution, sensitivity, and reproducibility.
Introduction & Chemical Context
Fenofibrate is a fibric acid derivative used to treat hypertriglyceridemia and hypercholesterolemia.[1][2] Its purity profile is strictly regulated by international pharmacopoeias (USP, EP).
Identity of "Impurity 1": In the context of regulatory filing and synthesis, "Impurity 1" predominantly refers to Impurity A , the key intermediate 4-Chloro-4'-hydroxybenzophenone.
-
Chemical Name: (4-Chlorophenyl)(4-hydroxyphenyl)methanone[1][3]
-
Role: Starting material for Fenofibrate synthesis; hydrolytic degradant.[2]
-
Molecular Weight: 232.66 g/mol [3]
Mechanistic Insight: Fenofibrate is an isopropyl ester.[2] Under stress conditions (acidic/basic hydrolysis), the ester bond cleaves to form Fenofibric Acid (Impurity B) . Further degradation or unreacted starting material manifests as Impurity A . The separation challenge lies in resolving the highly polar Impurity A and B from the lipophilic parent drug Fenofibrate.
Degradation & Synthesis Pathway
The following diagram illustrates the structural relationship between Fenofibrate and its primary impurities.
Caption: Structural relationship between Fenofibrate, its active metabolite (Impurity B), and the target Impurity 1 (Impurity A).
Method Development Strategy
To ensure Scientific Integrity , we must justify the chromatographic conditions:
-
Stationary Phase Selection (C18): Fenofibrate is highly lipophilic (LogP ~5.2). A standard C18 (Octadecylsilane) column provides the necessary hydrophobic retention.
-
Mobile Phase pH (2.5):
-
Causality: Impurity B (Fenofibric Acid) has a pKa of ~4.0. At neutral pH, it ionizes, eluting in the void volume with poor peak shape.
-
Solution: Acidifying the mobile phase to pH 2.5 (using Phosphoric Acid) suppresses ionization, ensuring Impurity B exists in its non-ionized form. This increases its retention and resolution from Impurity A (a phenol).
-
-
Wavelength Selection (286 nm): Both the benzophenone core of Impurity A and the phenoxy-isobutyric moiety of Fenofibrate share a strong absorption maximum near 286 nm, maximizing sensitivity for trace quantification.
Experimental Protocol
3.1 Reagents & Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (with PDA/UV detector).
-
Column: Merck Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Orthophosphoric Acid (85%).
-
Reference Standards: USP Fenofibrate RS, USP Fenofibrate Related Compound A RS.[1][5][6][7]
3.2 Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 25°C (Ambient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV @ 286 nm |
| Run Time | 25 - 30 minutes |
| Mobile Phase | Acetonitrile : Acidified Water (pH 2.5) [70 : 30 v/v] |
Preparation of Acidified Water: Adjust the pH of distilled water to 2.5 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm nylon membrane filter.[8]
3.3 Solution Preparation
1. Diluent: Use the Mobile Phase (Acetonitrile : Acidified Water, 70:30).[6]
2. Standard Stock Solution (Impurity A):
-
Weigh 10 mg of Fenofibrate Impurity A RS into a 100 mL volumetric flask.
-
Dissolve in ~50 mL Acetonitrile. Dilute to volume with Diluent.
-
Concentration: 100 µg/mL.
3. Working Standard Solution:
-
Dilute 1.0 mL of Standard Stock Solution into a 100 mL volumetric flask.
-
Concentration: 1.0 µg/mL (Represents 0.1% limit relative to a 1000 µg/mL sample).
4. Test Sample Solution:
-
Weigh 50 mg of Fenofibrate API sample into a 50 mL volumetric flask.
-
Dissolve in Diluent and sonicate for 10 minutes.
-
Concentration: 1000 µg/mL.[1]
3.4 Workflow Diagram
Caption: Step-by-step analytical workflow for the quantification of Impurity A.
Method Validation (Trustworthiness)
This method is designed to be self-validating. The following parameters confirm the method's reliability according to ICH Q2(R1) guidelines.
4.1 System Suitability Criteria
Before releasing results, the system must meet these metrics using the Working Standard Solution :
-
Tailing Factor (Impurity A): NMT 2.0.
-
Relative Standard Deviation (RSD): NMT 5.0% for 6 replicate injections.
-
Resolution (Rs): If Impurity B is present, Rs > 1.5 between Impurity A and Impurity B.
4.2 Linearity
-
Range: 0.05 µg/mL to 1.5 µg/mL (corresponding to 0.005% to 0.15% of target concentration).
-
Acceptance: Correlation coefficient (
)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 0.999.[8][9]
4.3 Accuracy (Recovery)
-
Spike Impurity A into Fenofibrate sample at 50%, 100%, and 150% of the specification level (0.1%).
-
Acceptance: Mean recovery between 90.0% – 110.0%.
4.4 Specificity (Elution Order)
The method successfully separates components in the following order (approximate Retention Times):
-
Impurity A (Polar): ~3.9 - 4.2 min
-
Impurity B (Acidic): ~4.7 - 5.0 min
-
Fenofibrate (Neutral/Lipophilic): ~15.0 - 16.0 min
Calculation
Calculate the percentage of Impurity 1 (Impurity A) using the formula:
[1]- = Peak area of Impurity A in Sample Solution
- = Average peak area of Impurity A in Standard Solution
- = Concentration of Standard (mg/mL)
- = Concentration of Sample (mg/mL)[6]
- = Potency of Reference Standard (decimal, e.g., 0.998)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Impurity A & B | pH of mobile phase is too high (> 3.0). | Adjust water pH strictly to 2.5 with H3PO4. |
| Broad Peak for Fenofibrate | Column aging or void volume issues. | Replace column; ensure connections are dead-volume free. |
| Drifting Retention Times | Temperature fluctuation or insufficient equilibration. | Use a column oven at 25°C; Equilibrate for >30 min. |
References
-
European Pharmacopoeia (Ph.[10] Eur.) . Fenofibrate Monograph 1322. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
United States Pharmacopeia (USP) . Fenofibrate Monograph: Organic Impurities. USP-NF.[1][5][6]
-
Merck Millipore . USP Method for Fenofibrate Assay and Related Compounds.[1][2][5][6][7] Application Note.
-
Shaheen Begum et al. (2022).[4][11] Method Development And Validation For Fenofibrate By RP-HPLC. Indo American Journal of Pharmaceutical Sciences.
-
Suryakant Patil et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica.[2][4]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. uspnf.com [uspnf.com]
- 7. uspbpep.com [uspbpep.com]
- 8. phmethods.net [phmethods.net]
- 9. researchgate.net [researchgate.net]
- 10. Detailed view [crs.edqm.eu]
- 11. iajps.com [iajps.com]
Application Note: Mobile Phase Composition for Optimal Resolution of Fenofibrate Impurities
Executive Summary
This guide provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) separation of Fenofibrate and its related substances (Impurities A, B, and G). While pharmacopeial monographs (USP/EP) suggest standard isocratic conditions, complex formulation matrices and stress-testing samples often require enhanced resolution. This note details the mechanistic "why" behind mobile phase selection, focusing on the critical role of pH in controlling the retention of Fenofibric Acid (Impurity B) and the use of organic modifiers to resolve positional isomers.
Introduction: The Separation Challenge
Fenofibrate is a highly lipophilic prodrug (logP ~5.2) that is rapidly hydrolyzed in vivo (and in vitro under basic stress) to Fenofibric Acid (Impurity B) . The separation challenge is twofold:
-
Hydrophobicity Span: The parent drug is extremely non-polar, while the active metabolite (Impurity B) contains a carboxylic acid group, making its retention highly pH-dependent.
-
Structural Isomers: Impurities such as Impurity G are positional isomers of the parent or metabolites, requiring specific steric selectivity from the mobile phase.
Target Analytes
| Compound | Type | Chemical Nature | Separation Criticality |
| Fenofibrate | Parent | Neutral Ester, High LogP | Late Eluter |
| Impurity A | Degradant | Benzophenone derivative | Intermediate Eluter |
| Impurity B | Metabolite | Carboxylic Acid (pKa ~4.[1]0) | pH Sensitive (Critical Pair) |
| Impurity G | Process | Positional Isomer | Selectivity Challenge |
Mobile Phase Chemistry: The "Why" and "How"
The Critical Role of pH
The most common failure mode in Fenofibrate analysis is the poor resolution or peak shape of Impurity B.
-
Mechanism: Impurity B has a pKa of approximately 4.0.
-
At pH > 4.5: The acid ionizes (deprotonates) to a carboxylate anion. It becomes highly polar and elutes near the void volume (
), causing co-elution with polar matrix components. -
At pH < 3.0: The acid remains protonated (neutral). In this state, it exhibits sufficient hydrophobic interaction with the C18 chain to retain adequately, separating it from the solvent front.
-
Directive: Maintain mobile phase pH between 2.5 and 2.8 . Do not exceed pH 3.0.
Buffer Selection
-
Phosphate Buffer: The gold standard for UV detection. It provides high buffering capacity at pH 2.5.
-
Formic Acid (0.1%): Recommended only if LC-MS compatibility is required. Note that Formic acid provides a pH of ~2.7 but has lower buffering capacity than phosphate, which may lead to peak shifting if the sample diluent is basic.
Organic Modifier: ACN vs. Methanol
-
Acetonitrile (ACN): Preferred for the baseline method. It generates lower backpressure (critical for 5µm columns) and sharper peaks for the aromatic rings in Fenofibrate.
-
Methanol (MeOH): Use as a secondary selectivity tool. If Impurity G (isomer) co-elutes with the parent, adding 10-20% Methanol to the ACN organic phase can alter the solvation shell around the analytes, often resolving steric isomers.
Visualizing the Optimization Logic
The following diagram illustrates the decision pathway for method development, ensuring you address stability and resolution simultaneously.
Figure 1: Decision tree for optimizing Fenofibrate mobile phases. Note the central role of pH control for Impurity B.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Isocratic Method
Best for QC release testing where run time and simplicity are paramount.
Reagents:
-
Acetonitrile (HPLC Grade)[2]
-
Potassium Dihydrogen Phosphate (
) -
Phosphoric Acid (85%)
-
Water (Milli-Q or equivalent)[3]
Step-by-Step Preparation:
-
Buffer Preparation (Solution A):
-
Dissolve 1.36 g of
in 1000 mL of water. -
Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid. Crucial: Do not skip the pH meter check.
-
-
Mobile Phase Creation:
-
Mix Acetonitrile and Solution A in a 70:30 (v/v) ratio.
-
Degas via sonication or vacuum filtration (0.45 µm nylon filter).
-
-
Instrument Setup:
System Suitability Criteria (Self-Validation):
-
Resolution (
): > 2.0 between Impurity A and Fenofibrate. -
Tailing Factor (
): < 2.0 for Impurity B (Fenofibric Acid).[4] If tailing > 2.0, your column has active silanols or the pH is too high.
Protocol B: Advanced Gradient Method
Best for Stability Indicating Methods (SIM) where unknown degradants may be present.
Mobile Phase Configuration:
-
Line A: Phosphate Buffer pH 2.5 (same as Protocol A).
-
Line B: 100% Acetonitrile.
Gradient Profile:
| Time (min) | % Line A (Buffer) | % Line B (ACN) | Purpose |
|---|---|---|---|
| 0.0 | 70 | 30 | Initial retention of polar degradants |
| 2.0 | 70 | 30 | Isocratic hold |
| 20.0 | 20 | 80 | Elute Fenofibrate & Impurity G |
| 25.0 | 20 | 80 | Wash lipophilic residues |
| 25.1 | 70 | 30 | Re-equilibration |
| 30.0 | 70 | 30 | Ready for next injection |
Mechanistic Visualization: pH vs. Retention
Understanding the chemical interaction is vital for troubleshooting. The diagram below depicts why pH 2.5 is non-negotiable.
Figure 2: Mechanistic impact of pH on Fenofibric Acid (Impurity B). Retention is only achieved when the acid is protonated.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Impurity B splits into two peaks | Partial ionization | The pH is likely near the pKa (4.0). Lower the buffer pH to 2.5 immediately. |
| Fenofibrate peak broadens | Solubility issue | The sample diluent contains too much water. Use Mobile Phase or 100% ACN as diluent. |
| Drifting Retention Times | Temperature fluctuation | Fenofibrate is sensitive to viscosity changes. Use a column oven set to 25°C or 30°C. |
| Ghost Peaks | Hydrolysis in injector | Fenofibrate degrades in basic conditions. Ensure needle wash is neutral or acidic, never basic. |
References
-
United States Pharmacopeia (USP). Fenofibrate Monograph: Organic Impurities.[4][8] USP-NF.[3][4][5][8][9] (Accessed via search result 1.9, 1.15).
-
European Directorate for the Quality of Medicines (EDQM). Fenofibrate Impurity B Reference Standard. (Accessed via search result 1.16).
-
Shaheen Begum, et al. "Method Development And Validation For Fenofibrate By RP-HPLC."[2] Indo American Journal of Pharmaceutical Sciences, 2022.[2] (Accessed via search result 1.4).
-
Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." (Accessed via search result 1.3).
-
Merck Millipore. "USP Method - Fenofibrate using Purospher STAR columns."[3] Application Note. (Accessed via search result 1.5).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. iajps.com [iajps.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. uspnf.com [uspnf.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. journaljpri.com [journaljpri.com]
- 7. HPLC Separation of Fenofibric Acid and Fenofibrate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. uspnf.com [uspnf.com]
- 9. phmethods.net [phmethods.net]
Precision Extraction: Advanced Sample Preparation for Fenofibrate Impurity Profiling
Executive Summary: The Hydrophobicity Challenge
Fenofibrate is a neutral, highly lipophilic prodrug (LogP ~5.2) belonging to the fibrate class.[1][2][3][4][5] Its analytical challenge lies not in detection, but in solubility and stability . Because it is practically insoluble in water (<0.1 mg/mL), standard aqueous extraction protocols fail. Furthermore, as an ester, Fenofibrate is susceptible to hydrolysis, converting into Impurity A (Fenofibric Acid) if exposed to moisture and heat—conditions often inadvertently created during aggressive sample preparation.
This guide moves beyond basic USP monographs to provide a robust, self-validating workflow designed to maximize extraction efficiency while minimizing artificial impurity generation.
The Impurity Landscape
Understanding the analytes is the first step in designing the extraction matrix.
| Compound | Chemical Nature | Origin | Solubility Profile | Critical Prep Risk |
| Fenofibrate | Isopropyl Ester | API | Soluble in ACN, Acetone; Insoluble in Water | Precipitation in high % aqueous diluents. |
| Impurity A (Fenofibric Acid) | Carboxylic Acid | Hydrolysis Product | pH-dependent solubility (Low at pH <3) | False Positives: Generated by heat/moisture during sonication. |
| Impurity B | Methyl Ester | Synthesis/Transesterification | Lipophilic | Transesterification: Risk if extracted in Methanol under acidic stress. |
| Impurity G | Benzophenone deriv.[6] | Photo-degradation | Lipophilic | Light sensitivity during prep. |
Core Protocol 1: Active Pharmaceutical Ingredient (API)
For raw material analysis where excipient interference is absent.
The "Solvent-First" Strategy
Standard mobile phases (often acidic ACN:Water mixes) may not dissolve bulk Fenofibrate crystals rapidly enough, leading to variable recovery.
Reagents:
-
Solvent A: HPLC Grade Acetonitrile (ACN).[2]
-
Diluent: Mobile Phase (typically ACN:Water pH 2.5, 70:30).
Protocol:
-
Weighing: Accurately weigh 50.0 mg of Fenofibrate API into a 50 mL amber volumetric flask (Amber protects against Impurity G).
-
Primary Dissolution: Add 10 mL of 100% Solvent A . Swirl. The API should dissolve instantly due to high solubility in pure ACN.
-
Stabilization: Add 30 mL of Diluent.
-
Equilibration: Allow solution to reach room temperature (mixing solvents is endothermic/exothermic).
-
Make up: Dilute to volume with Diluent.[2]
-
Filtration: Filter through 0.45 µm PTFE or PVDF. Discard the first 3 mL to saturate filter binding sites.
Core Protocol 2: Finished Dosage Forms (Tablets)
The High-Risk Workflow. Excipients (Lactose, SLS, Starch) trap the drug; heat generates impurities.
The "Cold-Sonication" Extraction Method
Objective: Extract 100% of the lipophilic drug without hydrolyzing the ester bond.
Reagents:
-
Extraction Solvent: Acetonitrile (Do not use Methanol to avoid Impurity B transesterification risk).
-
Buffer: 25mM Phosphate Buffer pH 2.5.
Step-by-Step Workflow:
-
Preparation: Weigh and finely powder 20 tablets. Calculate the powder equivalent to 50 mg Fenofibrate.
-
Dispersion (Critical): Transfer powder to a 100 mL amber flask. Add 10 mL of Buffer pH 2.5 . Swirl to wet the hydrophilic excipients (Lactose/Starch).
-
Why? Organic solvents "lock" sugars into hard cakes. Wetting them first releases the drug.
-
-
Solubilization: Immediately add 60 mL of Acetonitrile .
-
Cold Sonication: Sonicate for 15 minutes.
-
CRITICAL CONTROL: Maintain bath temperature < 25°C by adding ice if necessary.
-
Mechanism: Heat > 30°C + Acidic Buffer = Rapid Hydrolysis to Impurity A.
-
-
Equilibration: Cool to room temp. Dilute to volume with Acetonitrile.
-
Clarification: Centrifuge a portion at 4000 rpm for 5 minutes.
-
Why? Tablets contain insoluble binders that clog filters instantly.
-
-
Filtration: Pass supernatant through 0.45 µm PVDF filter.[3]
Visualizing the Workflow
The following diagram illustrates the decision logic and physical workflow for Tablet extraction, highlighting critical control points (CCPs).
Caption: Optimized "Cold-Sonication" workflow. Red nodes indicate Critical Control Points (CCP) where hydrolysis risk is highest.
Technical Deep Dive & Validation
Filter Compatibility: The "Adsorption" Trap
Fenofibrate is highly lipophilic. It has a high affinity for Nylon membranes, which can lead to lower assay results (false failure).
-
Recommendation: Use PVDF (Polyvinylidene difluoride) or PTFE (Polytetrafluoroethylene).
-
Validation: Perform a "Filter Study." Compare the response of a centrifuged (unfiltered) standard vs. filtered standard. Acceptance criteria: Difference < 2.0%.
Solvent Selection Logic
-
Why not Methanol? In the presence of acidic buffers (pH 2.5) and sonication heat, Fenofibrate (Isopropyl ester) can undergo transesterification with Methanol to form Impurity B (Methyl ester) . Acetonitrile is aprotic and prevents this reaction.
-
Why Acidic Buffer? While Fenofibrate is neutral, Impurity A (Fenofibric Acid) is acidic (pKa ~4). Keeping the pH at 2.5 ensures Impurity A remains protonated and interacts properly with the C18 column (preventing peak tailing).
System Suitability Requirements (Self-Validating)
Before running samples, ensure your extraction system is valid:
-
Resolution: > 2.0 between Fenofibrate and Impurity B.
-
Tailing Factor: < 1.5 for Fenofibrate (indicates good solubility/mobile phase balance).
-
Recovery Check: Spike a placebo mixture with known Impurity A and Fenofibrate. Recovery must be 90-110%.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Impurity A | Hydrolysis during prep. | Check sonicator temp. Ensure it is <25°C. Reduce sonication time. |
| Low Assay % | Drug precipitation or Filter binding. | Ensure Diluent has >60% Organic. Switch from Nylon to PVDF filter. |
| Ghost Peaks | Plasticizer leaching. | Use glass vials. Avoid plastic pipettes with 100% ACN. |
| Split Peaks | Solvent mismatch. | Sample solvent is stronger than mobile phase. Inject smaller volume (e.g., 5 µL vs 10 µL). |
References
-
United States Pharmacopeia (USP). Fenofibrate Tablets Monograph.[7] USP-NF.[7][8] (Current Revision). Rockville, MD: United States Pharmacopeial Convention.
-
European Directorate for the Quality of Medicines (EDQM). Fenofibrate Impurity A & B Reference Standards. European Pharmacopoeia.[9][10]
-
Svärd, M., et al. (2016). Thermodynamics of fenofibrate and solubility in pure organic solvents. ResearchGate.
-
Cytiva. (2024).[8][11] Membrane filtration: how to choose the appropriate filter material for every sample.
-
Alwsci Technologies. (2025). PTFE Or Nylon: Which Syringe Filter Fits Your Needs?
Sources
- 1. uspnf.com [uspnf.com]
- 2. iajps.com [iajps.com]
- 3. Fenofibrate Capsules [drugfuture.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. uspnf.com [uspnf.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. Detailed view [crs.edqm.eu]
- 10. Fenofibrate impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
Peak tailing problems in the analysis of fenofibrate impurities
To: Research & Development Team From: Senior Application Scientist, Chromatography Support Center Subject: Technical Guide: Troubleshooting Peak Tailing in Fenofibrate Impurity Analysis
Executive Summary
This technical guide addresses peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Fenofibrate and its related substances (Impurities A, B, and C). While Fenofibrate is a lipophilic, neutral ester, its primary metabolite and impurity, Fenofibric Acid (Impurity B) , possesses a carboxylic acid moiety that presents specific chromatographic challenges. This guide synthesizes USP compendial standards with root-cause analysis to provide self-validating troubleshooting protocols.
Part 1: The Chemistry of Tailing (Root Cause Analysis)
Q1: Why does Fenofibric Acid (Impurity B) tail while other impurities remain symmetrical?
A: This is a classic example of ionization-dependent secondary interaction .
-
The Mechanism: Fenofibric acid contains a carboxylic acid group with a pKa of approximately 4.5. The USP monograph specifies a mobile phase pH of 2.5. At this pH, the acid is protonated (neutral), promoting strong hydrophobic retention on the C18 ligand.
-
The Failure Mode: If your mobile phase pH drifts upward (e.g., to pH 3.0–3.5), the carboxylic acid begins to deprotonate (
). The anionic species interacts with residual silanols or trace metals on the silica surface, causing severe tailing. -
The Fix: Verify the mobile phase pH after mixing the aqueous and organic portions, or use a higher buffer capacity if the pH is unstable.
Q2: All peaks, including the neutral Fenofibrate main peak, are tailing. Is this a chemistry issue?
A: Unlikely. When neutral compounds tail alongside acidic/basic impurities, the root cause is almost invariably physical .
-
Void Formation: A void at the head of the column creates a mixing chamber, broadening the band exponentially as it enters the bed.
-
Extra-Column Volume: Improper fittings (e.g., a long ferrule depth leaving a gap inside the column port) create dead volume.
-
Diagnosis: Reverse the column and flush into a waste beaker (do not connect to detector). If the pressure drops significantly or particulate matter is ejected, the inlet frit is blocked or the bed has collapsed.
Q3: My main peak (Fenofibrate) tails, but the small impurities look fine. Why?
A: This indicates Mass Overload .[1]
-
The Mechanism: Fenofibrate is highly lipophilic (LogP ~5.2). When the injected mass exceeds the saturation capacity of the stationary phase, the center of the peak travels faster than the edges, resulting in a "shark-fin" shape often mistaken for tailing.
-
Validation: Inject a 1:10 dilution of your sample. If the symmetry factor (
) improves significantly (e.g., from 1.8 to 1.1), the column was overloaded.
Part 2: Technical Deep Dive & Optimization
Critical Parameter: Mobile Phase pH Control
The separation of Fenofibrate relies on suppressing the ionization of Fenofibric Acid.
| Parameter | Specification (USP) | Impact on Tailing |
| Mobile Phase | Acetonitrile : Acidified Water (70:[2]30) | High organic content is required to elute the lipophilic Fenofibrate. |
| Acid Component | Phosphoric Acid to pH 2.5 | Critical. Phosphoric acid masks silanols and suppresses ionization. |
| Column Type | L1 (C18), End-capped | Non-end-capped columns will cause tailing for Impurity A and B due to hydrogen bonding. |
Impurity Profile & Tailing Susceptibility[1]
| Impurity | Chemical Nature | Primary Cause of Tailing |
| Fenofibrate (API) | Neutral Ester | Mass Overload, Bed Collapse, Diluent Mismatch. |
| Impurity A | Ketone/Phenol | Hydrogen bonding with active silanols. |
| Impurity B (Fenofibric Acid) | Carboxylic Acid | pH > 3.0 , Metal Chelation, Ionic Interaction. |
| Impurity C | Dimer/Ester | Hydrophobic adsorption (requires high % organic to elute). |
Part 3: Troubleshooting Workflow (Visualized)
The following decision tree outlines the logical steps to isolate the tailing source.
Figure 1: Diagnostic decision tree for isolating the root cause of peak tailing in Fenofibrate analysis.
Part 4: Validated Experimental Protocols
Protocol A: Mobile Phase Preparation (The "Golden Standard")
Incorrect pH adjustment is the #1 cause of Impurity B tailing.
-
Preparation of Acidified Water:
-
Take 1000 mL of HPLC-grade water.
-
Add Phosphoric Acid (85%) dropwise while monitoring with a calibrated pH meter.
-
Target: pH 2.5 ± 0.1.
-
Note: Do not adjust pH after adding Acetonitrile. The apparent pH reading in organic mixtures is not accurate for this method.
-
-
Mixing:
-
Combine 700 mL Acetonitrile and 300 mL Acidified Water.
-
Degas by sonication for 10 minutes.
-
-
Validation:
Protocol B: The "Diluent Effect" Test
Use this if peak fronting or splitting accompanies tailing.
-
Observation: Distorted peak shape often occurs if the sample is dissolved in 100% Acetonitrile while the mobile phase contains 30% water.
-
Test:
-
Prepare Sample A in 100% Acetonitrile.
-
Prepare Sample B in Mobile Phase (70:30 ACN:Water).
-
-
Result: If Sample B shows sharp symmetry while Sample A tails/fronts, the issue is solvent strength mismatch .
-
Recommendation: Always dissolve samples in the mobile phase or a solvent weaker than the mobile phase.
References
-
United States Pharmacopeia (USP). Monograph: Fenofibrate.[2][3][5] USP-NF.[2] (Defines the regulatory standard for Impurity B limits and mobile phase pH).
-
Merck Millipore. Application Note: USP Method - Fenofibrate using Purospher STAR columns.[2] (Demonstrates the separation of Impurity A, B, and C using pH 2.5 phosphate buffer).
-
Chrom Tech. What Causes Peak Tailing in HPLC? (Mechanistic explanation of silanol interactions and pH effects on acidic analytes).
-
ResearchGate. Determination of Fenofibric Acid (Related Substance) in Marketed Formulations of Fenofibrate.[6] (Validates the correlation between pH control and Fenofibric acid peak symmetry).
Sources
Technical Support Center: Troubleshooting Fenofibrate Impurity 1 Recovery
Topic: Troubleshooting Low Recovery of Fenofibrate Impurity 1 (Fenofibric Acid) Ticket ID: FENO-IMP-001 Status: Open Responder: Senior Application Scientist
Introduction: Defining the Target
Before we begin troubleshooting, we must chemically define "Impurity 1." In most pharmacopeial contexts (and commercial impurity standards), This compound corresponds to Fenofibric Acid (also known as USP Related Compound A or EP Impurity B).
-
Chemical Name: 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid[1][2][3][4][5]
-
Key Characteristic: It is the active metabolite of Fenofibrate formed via hydrolysis.[6][7]
-
Critical Property: Unlike the neutral parent compound (Fenofibrate), Fenofibric Acid has a free carboxylic acid group (pKa ≈ 3.5 – 4.0 ) and high lipophilicity (LogP ≈ 5.2).
The Problem: This duality (acidic yet highly lipophilic) creates a "recovery trap." It precipitates in acidic aqueous solutions but binds avidly to polar surfaces and specific filters in organic solutions.
Module 1: The Filtration Trap (The #1 Cause of Loss)
User Question: "I prepare my standard solution perfectly, but after filtering into the HPLC vial, I lose 20-40% of the Impurity 1 area counts. The parent Fenofibrate peak is fine. What is happening?"
Technical Diagnosis: You are likely using Nylon filters .[8] Fenofibric acid contains a carboxylic acid moiety and a hydrophobic tail.[5] Nylon membranes possess amine and amide functional groups that can form hydrogen bonds and electrostatic interactions with acidic analytes. This results in the irreversible adsorption of Fenofibric acid onto the filter membrane.
Actionable Protocol: The Filter Compatibility Test Do not assume "compatible" means "inert." Validate your filter media immediately.
-
Prepare a Challenge Solution: Prepare a standard of Fenofibric Acid at your target concentration (e.g., 0.5 µg/mL) in the mobile phase.
-
The Control: Inject the solution unfiltered (centrifuge if necessary to remove particulates from the flask, but do not pass through a syringe filter). Record Area (A_control).
-
The Test: Pass the solution through your current filter. Discard the first 1 mL (saturation volume), then collect the filtrate. Inject. Record Area (A_test).
-
Calculate Recovery:
Recommended Solution: Switch to Hydrophilic PTFE (Polytetrafluoroethylene) or Regenerated Cellulose (RC) filters. These materials are chemically inert to acidic lipophiles.
Module 2: Diluent Mismatch & Solubility Shock
User Question: "My linearity curve for Impurity 1 is erratic at higher concentrations, or I see low recovery in my spiked recovery studies. My diluent is the mobile phase."
Technical Diagnosis: Fenofibric acid is practically insoluble in water. If your Mobile Phase contains a high percentage of aqueous buffer (e.g., >40%) or is highly acidic (pH < 2.5), the impurity may be "crashing out" (precipitating) upon dilution, even if it looks clear to the naked eye. This is known as Solubility Shock .
The Mechanism:
-
Stock Solution: Usually prepared in 100% Methanol/Acetonitrile (High solubility).
-
Diluent: If you dilute a 100% organic stock directly into a 70% aqueous buffer, the local solubility drops instantly. The hydrophobic Fenofibric acid forms micro-precipitates that adhere to the glass walls of the volumetric flask.
Actionable Protocol: The Step-Wise Dilution Never dilute a lipophilic stock directly into a highly aqueous buffer.
-
Intermediate Step: Dilute your Stock Solution with 50:50 Acetonitrile:Water first.
-
Final Dilution: Bring to volume with the Mobile Phase.
-
Validation: Sonicate the final flask for 5 minutes. If recovery increases after sonication, your previous method suffered from precipitation.
Visualizing the Solubility Logic:
Figure 1: Prevention of solubility shock during sample preparation.
Module 3: Chromatographic Peak Tailing & Integration
User Question: "I see the peak, but it tails significantly (Tailing Factor > 1.8). This makes integration inconsistent and lowers my apparent recovery."
Technical Diagnosis: This is a pH vs. pKa interaction . Fenofibric acid has a pKa of ~4.0.
-
Scenario A (pH > 4.0): The acid is ionized (COO-). It elutes early but may interact with cationic silanols on the column stationary phase, causing tailing.
-
Scenario B (pH < 3.0): The acid is unionized (COOH). It is more retentive and generally has sharper peaks on C18 columns.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your aqueous buffer is acidified (typically pH 2.5 using Phosphoric Acid) to suppress ionization.
-
Silanol Activity: If using an older generation C18 column, switch to a Base-Deactivated (BD) or "End-capped" column. Active silanols bind the acid, causing the tailing that "steals" area counts.
Module 4: Adsorption to Glassware
User Question: "I am doing a low-level spike (LOQ level) and the impurity disappears completely."
Technical Diagnosis: At very low concentrations (<0.1 µg/mL), Fenofibric acid can adsorb onto the surface of untreated borosilicate glass vials. This is the Langmuir Adsorption Isotherm effect—at low concentrations, the percentage of drug lost to the wall is proportionally higher.
Actionable Protocol: Surface Passivation
-
Use Silanized Glass: Switch to silanized HPLC vials.
-
Alternative: Use Polypropylene (PP) vials (verify compatibility, as PP can sometimes leach plasticizers, but it binds less to acidic drugs than untreated glass).
-
Solvent Strength: Ensure the final inject solvent contains at least 40-50% organic solvent. This keeps the lipophilic impurity solvated and prevents it from sticking to the container walls.
Summary of Troubleshooting Logic
Use this decision tree to diagnose your specific recovery failure.
Figure 2: Diagnostic workflow for isolating the root cause of low recovery.
References
-
United States Pharmacopeia (USP). Monograph: Fenofibrate Tablets.[4] USP-NF.[3][4][9] (Defines "Related Compound A" as Fenofibric Acid and outlines HPLC conditions using pH 2.5 buffer).
-
European Pharmacopoeia (Ph.[2] Eur.). Fenofibrate Monograph 01/2008:1322.[10] (Identifies Impurity B as Fenofibric Acid).[1][2][11]
-
PubChem. Fenofibric Acid Compound Summary. (Provides pKa ~4.0 and solubility data).
-
Cytiva Life Sciences. Filtration: How to choose the appropriate filter material. (Details Nylon's high protein/acid binding vs. PTFE/RC inertness).
-
Granero, G. et al. (2005).[12] Biowaiver monographs for immediate release solid oral dosage forms: Fenofibrate. Journal of Pharmaceutical Sciences. (Discusses the solubility profile and pKa challenges of the metabolite).
Sources
- 1. tlcpharma.com [tlcpharma.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. akjournals.com [akjournals.com]
- 8. What is the Difference Between Nylon and PTFE Syringe Filters?--Aijiren HPLC Vials [vials-filters.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. clearsynth.com [clearsynth.com]
- 11. researchgate.net [researchgate.net]
- 12. ojs.ummada.ac.id [ojs.ummada.ac.id]
Technical Support Center: Minimizing Fenofibric Acid (Impurity 1) in Synthesis
Topic: Minimizing the formation of Fenofibrate Impurity 1 (Fenofibric Acid) during synthesis. Audience: Process Chemists, R&D Scientists, and Manufacturing Engineers.
Core Directive: The Stability Paradox
User Query: "We are observing high levels (>0.1%) of Impurity 1 in our crude Fenofibrate. Is this a reaction byproduct or a workup artifact?"
Technical Insight: In the context of Fenofibrate (isopropyl ester) synthesis, Impurity 1 is almost universally identified as Fenofibric Acid (USP Related Compound A / EP Impurity A).
The presence of Impurity 1 is rarely due to a "side reaction" in the traditional sense (like ring substitution). Instead, it is a thermodynamic inevitability driven by Hydrolysis . Fenofibrate is an ester; in the presence of water and heat—or extreme pH—it wants to revert to the thermodynamically stable acid.
Your objective is not just to "synthesize" the ester, but to defend it against water throughout the process.
The Mechanism of Failure (Root Cause Analysis)
To solve the impurity issue, you must understand the competition between the Williamson Ether Synthesis (Desired) and Ester Hydrolysis (Undesired).
The Reaction Pathway
The standard industrial route involves the O-alkylation of 4-chloro-4'-hydroxybenzophenone (HBP) with isopropyl 2-bromo-2-methylpropionate (IBMP).
Figure 1: The competitive pathway. Note that Impurity 1 can form either by direct hydrolysis of the reagent or degradation of the final product.
Troubleshooting Guide: The "Dry Process" Protocol
This guide assumes you are using the standard DMSO/Solvent route, as it offers the highest yield but carries specific hydrolysis risks.
Phase 1: Reaction Optimization
Issue: Impurity 1 appears during the reaction (IPC monitoring). Diagnosis: Wet reagents are hydrolyzing the bromo-ester (IBMP) before it reacts with the phenol.
| Parameter | Specification | Why it matters |
| Solvent Water Content | < 0.05% w/w | DMSO is hygroscopic. If wet, it hydrolyzes IBMP to 2-bromo-2-methylpropionic acid, which cannot react to form Fenofibrate. |
| K₂CO₃ Quality | Anhydrous, milled | Hydrated bases release water upon heating. Use anhydrous K₂CO₃. |
| Temperature | 80°C - 90°C | >95°C accelerates ester cleavage. <75°C slows the reaction, allowing moisture more time to attack. |
| Stoichiometry | 1.1 - 1.3 eq IBMP | Excess IBMP compensates for minor hydrolysis, but too much excess complicates workup. |
Corrective Action:
-
Azeotropic Drying: If using a solvent like Toluene or Isopropyl Acetate (IPAc) mixed with DMSO, reflux with a Dean-Stark trap before adding the catalyst/reagent.
-
Reagent Addition: Add IBMP after the base and phenol have formed the phenoxide anion (approx. 30-60 mins at 80°C). This ensures the nucleophile (phenoxide) is ready to consume the IBMP immediately, outcompeting water.
Phase 2: Workup & Isolation (The Critical Zone)
Issue: Reaction IPC is clean (<0.1% Impurity 1), but Isolated Solid fails (>0.5% Impurity 1). Diagnosis: You are hydrolyzing the ester during the quench or wash steps.
The "Safe Zone" pH Strategy: Fenofibrate is an isopropyl ester. Isopropyl esters are sterically hindered (good) but are still susceptible to:
-
Acid Hydrolysis: pH < 2
-
Base Saponification: pH > 10
Step-by-Step Protocol:
-
Quench: Do NOT quench directly with strong caustic (NaOH).
-
Protocol: Cool reaction mixture to 25°C. Add water slowly.
-
Check: Ensure the local pH at the addition point does not spike above 11.
-
-
Phase Separation:
-
If using DMSO/IPAc: Add water to wash out DMSO.
-
Crucial: The aqueous layer will be basic (residual K₂CO₃). Separate immediately. Do not let the organic layer stir in contact with basic water for >30 mins.
-
-
Washing:
-
Wash the organic layer with dilute NaHCO₃ (pH ~8), then Water.
-
Avoid: Strong acid washes (HCl) unless strictly controlled (<5°C).
-
FAQ: Specific Scenarios
Q1: I see "Impurity B" (Methyl Ester) along with Impurity 1. Why? A: You likely used Methanol during the equipment cleaning or recrystallization step.
-
Mechanism: Transesterification. In the presence of trace base/acid, the Isopropyl group swaps with Methyl.
-
Fix: Switch to Isopropyl Alcohol (IPA) or Ethanol for recrystallization. Ideally, recrystallize from Isopropyl Alcohol to shift the equilibrium back toward the desired ester.
Q2: Can I remove Impurity 1 by recrystallization? A: Yes, but it depends on the pH of the crystallization solvent.
-
Solubility Differential: Fenofibric Acid (Impurity 1) is much more soluble in alkaline alcohols than Fenofibrate.
-
Technique: Recrystallize from IPA.[1] If Impurity 1 is high (>0.5%), add a small amount of NaHCO₃ to the hot IPA (filtering off the salts hot). This converts the free acid impurity into its sodium salt, which stays in the mother liquor upon cooling.
Q3: My DMSO smells like "rotten garlic" and the impurity is high. A: This indicates DMSO decomposition (Dimethyl sulfide formation), often caused by excessive heating (>100°C) or strong acid contact. Decomposition products can catalyze ester cleavage. Maintain T < 90°C.
Decision Matrix: Troubleshooting Flowchart
Use this logic flow to identify the source of the impurity.
Figure 2: Diagnostic logic for isolating the source of Fenofibric Acid formation.
References
-
US Patent 8,445,715 . Method of synthesizing fenofibrate. (Describes the DMSO/Alkyl Acetate solvent system to minimize impurities).
-
European Patent EP2170801B1 . Novel method of synthesizing fenofibrate. (Details the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropionate).
-
Patil, S., et al. (2015) .[2] Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11):273-278.[2] (Characterization of Fenofibric Acid and other process impurities).
-
Axios Research . Fenofibrate Impurity A Data Sheet. (Confirms Impurity A identity as Fenofibric Acid, CAS 10547-60-1).[3]
Sources
Technical Support Center: Chiral Chromatography for Fenofibrate Impurity Analysis
Welcome to the dedicated technical support guide for resolving isomeric impurities of fenofibrate using chiral chromatography. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of identifying and quantifying stereoisomeric impurities related to fenofibrate. As fenofibrate itself is an achiral molecule, the focus of chiral separations lies on its manufacturing byproducts and metabolic derivatives which possess chiral centers.[1]
This guide provides in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions, moving beyond simple protocols to explain the scientific rationale behind experimental choices.
Introduction: The Achiral Drug and Its Chiral Impurities
Fenofibrate, an isopropyl ester of fenofibric acid, is a widely used lipid-lowering agent.[2] The molecule itself does not contain a stereocenter and therefore does not exist as enantiomers.[1] However, during its synthesis or metabolism, chiral impurities can be generated. The control and quantification of these stereoisomers are mandated by regulatory bodies like the USP and Ph. Eur. to ensure the safety and efficacy of the final drug product.[2][3]
Two key chiral compounds of interest are:
-
Fenofibrate Impurity C (EP/USP): Chemically known as (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one, this is a known process-related impurity explicitly identified as a racemic mixture.[4][5][6][7][8]
-
Reduced Fenofibrate/Fenofibric Acid: A significant metabolite formed by the enzymatic reduction of the prochiral carbonyl group on fenofibrate, leading to a chiral secondary alcohol.[3][9]
This guide will focus primarily on developing robust chiral chromatography methods for these compounds.
Core Principles: Chiral Recognition on Polysaccharide CSPs
The workhorses for separating fenofibrate's chiral impurities are polysaccharide-based Chiral Stationary Phases (CSPs). These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide the necessary stereoselective environment for separation.[1]
The mechanism of chiral recognition is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[1] The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer in a process often simplified by the "three-point interaction model," where one enantiomer experiences a more stable interaction with the CSP, leading to a longer retention time and thus, separation.[2]
Experimental Protocol: A Strategic Approach to Method Development
As no single "universal" chiral method exists, a systematic screening approach is the most efficient path to success. The following protocol outlines a logical workflow for developing a separation method for a neutral, ketonic analyte like Fenofibrate Impurity C.
Step 1: Column and Mobile Phase Screening
The initial step involves screening a selection of polysaccharide CSPs with complementary selectivities under different mobile phase conditions.
Recommended Initial Screening Platforms:
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| Primary Solvents | n-Hexane or Heptane | Acetonitrile (ACN) / Water | 100% Acetonitrile or Methanol |
| Alcohol Modifier | Isopropanol (IPA) or Ethanol (EtOH) | N/A (ACN or MeOH is the organic) | N/A |
| Typical Ratio | 90:10 (Hexane:Alcohol) | 60:40 (Organic:Aqueous) | 100% Organic |
| Recommended CSPs | Amylose & Cellulose derivatives (e.g., Lux Amylose-2, CHIRALPAK IA/IB/IC) | Amylose & Cellulose derivatives (e.g., Lux Amylose-2, CHIRALPAK IA/IB/IC) | Amylose & Cellulose derivatives (e.g., Lux Amylose-2, CHIRALPAK IA/IB/IC) |
| Rationale | Often provides the best selectivity for neutral compounds. | Useful if NP fails or for LC-MS compatibility. | A good alternative if solubility is an issue in NP/RP. |
Step 2: Method Optimization
Once a column/mobile phase combination shows partial or baseline separation, the next step is optimization.
-
Adjust Alcohol Modifier Percentage (NP): Vary the percentage of IPA or EtOH from 5% to 20%. Lower alcohol content generally increases retention and can improve resolution, but may also increase peak broadening.
-
Change Alcohol Modifier (NP): The choice of alcohol can significantly alter selectivity.[10] If IPA provides some separation, evaluate ethanol. Ethanol is more polar and can provide different interactions with the CSP.[11]
-
Adjust Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution for difficult separations, at the cost of longer run times.
-
Modify Temperature: Operating at a lower temperature (e.g., 15-25°C) often enhances the weak intermolecular interactions responsible for chiral recognition and can improve resolution.[11]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the analysis of fenofibrate's chiral impurities.
Q1: I am seeing no separation of enantiomers on any column in my initial screen. What should I do next?
A1: Re-evaluate Your Screening Strategy.
-
Expertise & Experience: If no separation is observed, it indicates that the initial conditions do not provide sufficient differential interaction between the enantiomers and the CSPs. Chiral separations are often highly sensitive to the mobile phase.
-
Troubleshooting Steps:
-
Confirm Racemic Nature: First, ensure your standard is indeed a racemic mixture. Inject an achiral standard (like fenofibrate itself) to confirm the column is not creating split peaks due to other issues.
-
Expand Your Screen: If you only screened in Normal Phase, it is critical to also perform screens in Reversed Phase and Polar Organic modes. Some molecules show dramatically better selectivity in a different solvent environment.
-
Try Different CSPs: Screen a wider variety of polysaccharide columns if available. A cellulose-based column (e.g., Lux Cellulose-1) and an amylose-based column (e.g., Lux Amylose-2) often provide complementary selectivities.[10]
-
Consider Immobilized Columns: Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) are more robust and allow for a wider range of solvents that would damage traditional coated columns. This expands your method development options.[12]
-
Q2: My peaks are broad and tailing, compromising my resolution. What is the cause?
A2: Peak shape issues can stem from the column, the mobile phase, or extra-column effects.
-
Expertise & Experience: For neutral compounds like Fenofibrate Impurity C, peak tailing is less likely to be caused by strong ionic interactions with residual silanols. The cause is more often related to column health, sample solvent effects, or slow kinetics.
-
Troubleshooting Flowchart:
-
Trustworthiness: A key cause of peak distortion for all peaks is a partially blocked inlet frit on the column.[13] This can be diagnosed by observing a gradual increase in backpressure over time. Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve this.[13] For sample solvent mismatch, always try to dissolve your sample in the mobile phase itself to avoid peak distortion.[14]
Q3: My resolution is decreasing over time with repeated injections. Is my column dying?
A3: Column degradation is possible, but contamination is also a likely culprit.
-
Expertise & Experience: Polysaccharide CSPs can lose performance if strongly retained impurities from the sample accumulate at the column head.[15] This is especially true for coated (non-immobilized) CSPs, which are also sensitive to certain "forbidden" solvents that can strip the chiral selector from the silica.[14]
-
Troubleshooting Steps:
-
Sample Purity: Ensure your samples are clean. Use of a guard column or sample filtration (0.22 µm) is highly recommended to protect the analytical column.
-
Column Flushing (Immobilized CSPs): If you are using a robust immobilized column, you can often restore performance by flushing with a strong solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate. CRITICAL: Never use these solvents with standard coated polysaccharide columns, as it will irreversibly destroy them.[12][14] Always consult the column care manual.
-
Column History: Dedicate columns to specific mobile phase types (e.g., one for NP, one for RP). While switching between modes is possible, it can sometimes lead to performance changes over time.[15] Keeping a detailed logbook for each chiral column is a critical aspect of ensuring trustworthy and reproducible results.
-
Q4: Why is my backpressure suddenly high?
A4: High backpressure is almost always due to a blockage.
-
Expertise & Experience: The most common cause is particulate matter blocking the column inlet frit.[13][15] This can come from the sample, precipitation of buffer (in RP), or shedding from pump seals or injector rotors.
-
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components starting from the detector and moving backward towards the pump. If removing the column from the flow path causes the pressure to drop to normal, the blockage is in the column.
-
Reverse Flush: As mentioned, carefully reverse-flush the column directly to waste (not into the detector).
-
Check In-line Filters: If you have an in-line filter or guard column, replace the frit or the entire cartridge. This is the first line of defense and a routine maintenance item.
-
Sample Precipitation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection, clogging the frit.[15] Ensure sample solvent compatibility.
-
References
-
Ali, I., et al. (2017). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Protocol Exchange. Available at: [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity C | 217636-47-0. SynZeal. Available at: [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Available at: [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Caldwell, J., et al. (1991). Species differences in the chirality of the carbonyl reduction of [14C] fenofibrate in laboratory animals and humans. Biochemical Pharmacology, 41(2), 309-312. Available at: [Link]
-
U.S. Food and Drug Administration. (2007). Chemistry Review(s) for NDA 22-118. accessdata.fda.gov. Available at: [Link]
-
Rao, R. N. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Wang, T., & Wenslow, R. M. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Analytical and Bioanalytical Chemistry, 376(7), 999-1006. Available at: [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity C | CAS 217636-47-0. Veeprho. Available at: [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. SynThink. Available at: [Link]
-
Kotheimer, A. E., et al. (2018). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. International Journal of Organic Chemistry, 8(2), 200-207. Available at: [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate - Impurity C (Freebase). Pharmaffiliates. Available at: [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available at: [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]
-
Straker, D., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Therapeutic Drug Monitoring, 29(2), 228-233. Available at: [Link]
-
Da Silva, J. C. C., et al. (2020). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 58(7), 616-622. Available at: [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Fenofibric Acid and Fenofibrate on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity C. Veeprho. Available at: [Link]
-
Kromasil. (n.d.). Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. Kromasil. Available at: [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Pharmaffiliates. Available at: [Link]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. ResearchGate. Available at: [Link]
Sources
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hplc.today [hplc.today]
- 5. Fenofibrate EP Impurity C | 217636-47-0 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. chiraltech.com [chiraltech.com]
Validation & Comparative
Technical Comparison: Fenofibrate Impurity 1 vs. Fenofibrate Impurity A
Executive Summary
Are Fenofibrate Impurity 1 and Fenofibrate Impurity A the same?
No. While they share the same molecular formula (
-
Fenofibrate Impurity A is the pharmacopoeial-defined para-isomer (4-chloro-4'-hydroxybenzophenone). It is a specified impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), serving as a key intermediate and degradation product.
-
This compound is a non-compendial commercial designation used by reference standard manufacturers (e.g., Clearsynth, BOC Sciences) to identify a positional isomer of Impurity A. The most common assignment for "Impurity 1" is the ortho-isomer (4'-chloro-2-hydroxybenzophenone), formed via regio-isomeric side reactions during synthesis.
This guide details the structural, mechanistic, and analytical differences required to distinguish these isomers during drug development.
Chemical Identity & Nomenclature[1][2][3][4][5][6]
The confusion arises because both compounds are benzophenone derivatives with identical mass spectra (MS) parent ions. However, their substitution patterns differ, leading to distinct chromatographic behaviors.
Comparative Identity Table
| Feature | Fenofibrate Impurity A (Target) | This compound (Isomer) |
| Regulatory Status | Specified Impurity (EP/USP) | Unspecified / Process Impurity |
| Common Name | 4-Chloro-4'-hydroxybenzophenone | 4'-Chloro-2-hydroxybenzophenone |
| CAS Registry | 42019-78-3 | 2985-79-7 (Primary assignment)* |
| Substitution | Para, Para' (4, 4') | Ortho, Para' (2, 4') |
| Molecular Structure | Linear symmetry, high melting point. | Angular, intramolecular H-bonding. |
| Origin | Key Intermediate / Hydrolysis Degradant | Side-reaction (Regio-isomer) |
*Note: Some vendors may assign "Impurity 1" to the (2-chlorophenyl)(4-hydroxyphenyl)methanone isomer (CAS 55270-71-8), but the 2-hydroxy isomer (CAS 2985-79-7) is the thermodynamically prevalent byproduct of the Friedel-Crafts acylation.
Origin & Synthesis Pathways[5]
Understanding the causality of these impurities requires analyzing the Friedel-Crafts Acylation , the primary step in Fenofibrate synthesis.
Mechanistic Pathway
The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with anisole (or phenol).
-
Impurity A (Para-attack): The acyl group attaches to the para position of the phenol ring due to steric hindrance and electronic activation. This is the desired intermediate.
-
Impurity 1 (Ortho-attack): A fraction of the acyl group attaches to the ortho position. This side reaction is favored at higher reaction temperatures or with specific Lewis acid catalysts, generating the ortho-isomer.
Degradation Pathway
-
Impurity A: Also forms during stability testing via the hydrolysis of the ester bond and the ether linkage of Fenofibrate.
-
Impurity 1: Is strictly a process impurity (synthesis byproduct). It does not typically form via degradation of the final Fenofibrate molecule, making it a marker for the quality of the starting material synthesis.
Pathway Diagram (DOT)
Figure 1: Synthesis and degradation pathways showing the divergent origins of Impurity A (Para) and Impurity 1 (Ortho).
Analytical Comparison & Separation Strategy
Distinguishing positional isomers is a classic challenge in HPLC method development. The ortho-isomer (Impurity 1) exhibits different polarity and hydrogen-bonding capabilities compared to the para-isomer (Impurity A).
Chromatographic Behavior[7][8]
-
Impurity 1 (Ortho): The hydroxyl group is adjacent to the carbonyl oxygen, allowing for intramolecular hydrogen bonding . This reduces its interaction with the mobile phase and stationary phase polar sites, often leading to a longer retention time (RT) on reverse-phase C18 columns compared to the more polar Impurity A.
-
Impurity A (Para): The hydroxyl group is exposed, maximizing polarity and H-bonding with the solvent.
Recommended HPLC Protocol (Differentiation)
To validate the separation of these isomers, use a high-resolution gradient method.
| Parameter | Condition |
| Column | C18 (L1), |
| Mobile Phase A | |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) %B: 0/30 |
| Flow Rate | |
| Detection | UV @ 286 nm (Isosbestic point region) |
| Expected RRT | Impurity A: |
Self-Validating Check:
Inject a spiked solution containing both Impurity A standard and the Impurity 1 reference. If a single peak is observed, the method lacks selectivity for positional isomers. A resolution (
Impact on Drug Development
Regulatory Control[1][2][5][9]
-
Impurity A: As a specified impurity in the EP monograph, it has a strict acceptance limit (typically NMT 0.1% or 0.2%). It must be quantified using the official reference standard.
-
Impurity 1: As an unspecified impurity, it falls under the general ICH Q3A(R2) thresholds.
-
Reporting Threshold: 0.05%[1]
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
-
Toxicology
Positional isomers can have vastly different toxicological profiles. The ortho-isomer (Impurity 1) may form different metabolites or exhibit different protein binding affinities than the para-isomer. Therefore, if Impurity 1 exceeds the identification threshold (0.10%), it cannot be assumed to share the safety profile of Impurity A; it requires independent assessment or justification.
References
-
European Pharmacopoeia (Ph.[2] Eur.) 11.0 . Fenofibrate Monograph 1322. Strasbourg: Council of Europe.
-
United States Pharmacopeia (USP-NF) . Fenofibrate Monograph: Related Compounds. Rockville: United States Pharmacopeial Convention.
-
BOC Sciences . This compound Product Data (CAS 2985-79-7).
-
Clearsynth . This compound - Structure and CAS Designation.
-
Patil, S., et al. (2015). "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 7(11), 273-278.
Sources
Comparative Analysis: Fenofibric Acid vs. Fenofibrate Impurity 1 (Impurity A)
This guide provides a comparative technical analysis of Fenofibric Acid (the active metabolite) and Fenofibrate Impurity 1 (typically identified as the starting material 4-Chloro-4'-hydroxybenzophenone , also known as Impurity A in EP/USP monographs).
While commercial vendors often use "Impurity 1" to designate specific isomers (e.g., the ortho-isomer), this guide focuses on the 4-Chloro-4'-hydroxybenzophenone structure due to its critical status as a synthesis starting material and its analytical challenge of co-elution with Fenofibric Acid.
Executive Summary & Chemical Identity
In the development of Fenofibrate formulations, distinguishing between the active metabolite (Fenofibric Acid ) and the primary process impurity (Impurity 1/A ) is a critical Quality Critical Attribute (QCA). These two compounds share a "chlorobenzophenone" core, leading to similar UV absorption profiles and retention times in standard C18 HPLC workflows.
Chemical Identity Table
| Feature | Fenofibric Acid | This compound (Impurity A) |
| Role | Active Metabolite / Degradant (Hydrolysis) | Starting Material / Process Impurity |
| Chemical Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | 4-Chloro-4'-hydroxybenzophenone |
| CAS Number | 42017-89-0 | 42019-78-3 (Para-isomer) / 2985-79-7 (Ortho-isomer*) |
| Pharmacopeial Ref | EP Impurity B / USP Related Compound B | EP Impurity A / USP Related Compound A |
| Molecular Formula | C₁₇H₁₅ClO₄ | C₁₃H₉ClO₂ |
| Molecular Weight | 318.75 g/mol | 232.66 g/mol |
| pKa (Approx) | ~4.0 (Carboxylic Acid) | ~8.0 - 9.0 (Phenolic Hydroxyl) |
| Solubility | Low in water (pH dependent); High in organic solvents | Low in water; Soluble in Methanol/ACN |
*Note: Some commercial catalogs list the ortho-isomer (4'-chloro-2-hydroxybenzophenone) as "Impurity 1". However, the para-isomer (Impurity A) is the relevant synthesis precursor.
Origin and Mechanism of Formation
Understanding the source of these compounds is essential for root-cause analysis during Out-of-Specification (OOS) investigations.
-
Fenofibric Acid appears via hydrolysis of the ester bond in Fenofibrate. This occurs metabolically in vivo (desired) or via degradation in vitro (undesired storage instability).
-
Impurity 1 (Impurity A) is the Friedel-Crafts acylation product used to synthesize Fenofibrate. Its presence indicates incomplete conversion of the starting material.
Pathway Diagram
The following diagram illustrates the divergent origins of these two species.
Figure 1: Synthesis and Degradation Pathways showing Impurity 1 as a precursor and Fenofibric Acid as a downstream product.
Analytical Performance & Separation Protocol
The separation of Fenofibric Acid and Impurity 1 is analytically challenging because both possess the hydrophobic chlorobenzophenone moiety. In standard acidic mobile phases (pH 2.5 - 3.0), Fenofibric Acid is unionized, making its hydrophobicity similar to the phenolic Impurity 1.
The Co-Elution Challenge (Data Comparison)
In standard C18 methods (Acetonitrile:Water pH 3.0), the Relative Retention Times (RRT) are dangerously close:
Optimized Separation Protocol
To resolve these peaks, one must exploit the pKa difference . Fenofibric acid (pKa ~4.0) will ionize at pH > 4.5, eluting significantly earlier, while Impurity 1 (Phenol, pKa > 8) remains unionized and retained.
Method: Gradient RP-HPLC with pH Control
This protocol ensures baseline separation (Resolution > 2.0).
1. Chromatographic Conditions:
-
Column: C18 Phenyl-Hexyl or C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 250 x 4.6 mm, 5 µm.
-
Detection: UV @ 286 nm (Isosbestic point for chlorobenzoyl moiety).
-
Temperature: 30°C.
2. Mobile Phase:
-
Mobile Phase A: 25 mM Ammonium Acetate buffer adjusted to pH 4.5 with Acetic Acid.
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 70 | 30 | Elute Ionized Fenofibric Acid early |
| 10.0 | 70 | 30 | Isocratic hold for Acid separation |
| 15.0 | 20 | 80 | Ramp to elute hydrophobic Impurity 1 |
| 25.0 | 20 | 80 | Wash column |
| 26.0 | 70 | 30 | Re-equilibrate |
4. Expected Performance:
-
Fenofibric Acid: Elutes early (~5-7 min) due to ionization at pH 4.5.
-
Impurity 1: Elutes later (~16-18 min) as it remains neutral and hydrophobic.
Separation Logic Diagram
Figure 2: Impact of Mobile Phase pH on the separation of Fenofibric Acid and Impurity 1.
Toxicity and Biological Impact
While Fenofibric Acid is the desired therapeutic agent, Impurity 1 represents a safety risk that must be controlled below ICH Q3A limits.
| Compound | Biological Activity | Safety Concern |
| Fenofibric Acid | Therapeutic: PPAR-α agonist. Increases lipolysis and elimination of triglyceride-rich particles. | Low: Known side effects (liver enzyme elevation) are monitored clinically. |
| Impurity 1 | Non-Therapeutic: Chemical intermediate.[4][6][7] | Moderate: Skin/Eye irritant.[6][8] Potential for organ toxicity (liver/kidney) upon accumulation.[6] Not classified as carcinogenic but structurally related to benzophenones which are under scrutiny.[6] |
Regulatory Limit:
-
Fenofibric Acid: N/A (Active Metabolite).[4]
-
Impurity 1: Must be controlled to < 0.15% (or lower depending on daily dose) in the final drug substance per ICH guidelines.
References
-
Patil, S., et al. (2015).[1] "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 7(11):273-278.[1]
-
Gabhe, S. Y., et al. (2014).[4] "A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate." Pharmaceutical Methods, 5(2):83.
-
European Pharmacopoeia (Ph.[1] Eur.) . "Fenofibrate Monograph: Impurity A and Impurity B."
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 64929, Fenofibric acid."
-
ChemicalBook . "4-Chloro-4'-hydroxybenzophenone MSDS."
Sources
Comparison of Compendial Methods for Fenofibrate Impurity Analysis (USP vs. EP)
Executive Summary
For pharmaceutical researchers and quality control scientists, the analysis of Fenofibrate impurities presents a unique case of regulatory harmonization with critical nuance. unlike many small molecules where the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) diverge significantly in methodology, the Fenofibrate monographs have largely converged on a robust, isocratic Reversed-Phase HPLC (RP-HPLC) method.
However, the critical difference lies not in the chromatography, but in the impurity scope and system suitability criteria . While USP focuses heavily on the resolution of the hydrolysis degradation product (Fenofibric Acid), the EP mandates a broader control strategy including specific alkyl-esters (Methyl/Ethyl analogues) derived from synthesis solvents. This guide dissects these differences, providing a unified technical protocol and a decision matrix for global compliance.
Regulatory Context & Harmonization Status
Both pharmacopeias utilize a high-organic, acidic mobile phase to elute the highly lipophilic Fenofibrate (LogP ~5.2) while maintaining resolution for the more polar hydrolysis products.
-
USP Monograph: Fenofibrate Tablets/Capsules – Focuses on "Organic Impurities" with specific limits for Related Compounds A, B, and C.
-
EP Monograph: Fenofibrate (Substance) – Focuses on "Related Substances" with a wider list of specified impurities (A, B, D, E, F, G).
Key Insight: If you are developing a global product, the EP impurity profile is the superset . Developing a method solely based on USP criteria may leave you blind to alkyl-ester impurities (Impurities D and E) which are strictly controlled in Europe.
Methodological Comparison: The Core Chemistry
The following table contrasts the critical parameters of both methods. Note the identical chromatographic conditions, facilitating easy method transfer between regions.
| Parameter | USP <621> (Current) | EP (Current) | Technical Commentary |
| Column | L1 Packing (C18) 4.6 mm x 25 cm, 5 µm | C18 Silica Gel 4.6 mm x 25 cm, 5 µm | Equivalence: High surface area C18 columns (e.g., Inertsil ODS-3V, Purospher STAR) are recommended for both to prevent peak tailing of the acidic Impurity B. |
| Mobile Phase | Acetonitrile : Acidified Water (pH 2.5) 70 : 30 | Acetonitrile : Acidified Water (pH 2.5) 70 : 30 | The high ACN content is necessary to elute the neutral Fenofibrate within a reasonable time (~15 min). |
| Acidification | Phosphoric Acid to pH 2.5 ± 0.1 | Phosphoric Acid to pH 2.5 | Acidic pH suppresses ionization of Fenofibric Acid (pKa ~4), ensuring it retains on the column rather than eluting in the void volume. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV 286 nm | UV 286 nm | 286 nm is the isosbestic point/maxima that balances response for the chlorobenzoyl moiety present in all impurities. |
| Run Time | ~25 minutes | 2x Retention time of Fenofibrate | Sufficient to elute the late-eluting "Dimer" (Impurity C/G). |
Impurity Profile Mapping (The "Rosetta Stone")
Confusion often arises because the USP and EP use different nomenclature for the same chemical entities. Use this map to cross-reference your standards.
| Chemical Structure / Description | USP Designation | EP Designation | Relative Retention (RRT) | Origin |
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | Related Compound A | Impurity A | ~0.34 | Synthesis Intermediate |
| Fenofibric Acid (Active Metabolite) | Related Compound B | Impurity B | ~0.36 | Degradation (Hydrolysis) |
| Fenofibrate Dimer (Iso-propyl diester) | Related Compound C | Impurity G | ~1.35 | Synthesis By-product |
| Methyl Ester Analogue | — | Impurity D | ~0.65 | Synthesis (Methanol solvent) |
| Ethyl Ester Analogue | — | Impurity E | ~0.80 | Synthesis (Ethanol solvent) |
| Des-esterified Analogue | — | Impurity F | ~0.85 | Synthesis |
Critical Chromatographic Challenge: Impurity A and Impurity B elute very early and very close together (RRT 0.34 and 0.36). This "Critical Pair" defines the system suitability.
Unified Experimental Protocol
This protocol satisfies both USP and EP requirements, ensuring a "Global Pass" dataset.
Step 1: Mobile Phase Preparation
-
Acidified Water: Add ~1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.1 using dilute phosphoric acid or NaOH.
-
Final Mix: Mix 700 mL Acetonitrile (HPLC Grade) with 300 mL Acidified Water.
-
Degassing: Filter through a 0.45 µm nylon membrane and degas (sonication or vacuum) for 10 mins. Note: Evaporation of ACN during degassing can shift retention times; keep it brief.
Step 2: Standard Preparation
-
Stock Solution: Dissolve Fenofibrate working standard in Acetonitrile to 1.0 mg/mL.
-
System Suitability Solution (SST): Prepare a mix containing:
Step 3: Chromatographic Setup
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent L1).
-
Temperature: 30°C (USP allows Ambient, but 30°C improves reproducibility of the A/B split).
-
Injection Volume: 20 µL (EP) or 5-10 µL (USP). Recommendation: Use 20 µL to maximize sensitivity for trace impurities.
Step 4: System Suitability Evaluation
Run the SST solution 6 times.
-
Requirement 1 (Resolution): Calculate Resolution (
) between Impurity A and Impurity B.-
Target:
(Strict USP requirement).
-
-
Requirement 2 (Precision): %RSD of Fenofibrate peak area
. -
Requirement 3 (Tailing): Tailing factor (
) for Fenofibrate .[1]
Visualizations
Decision Logic for Impurity Monitoring
This diagram illustrates how to select the correct impurity scope based on your synthesis pathway and target market.
Caption: Logical flow for selecting the appropriate impurity monitoring strategy based on regulatory jurisdiction and manufacturing process.
Experimental Workflow & Critical Checkpoints
A visual guide to the laboratory workflow, highlighting the "Critical Pair" separation.
Caption: Step-by-step experimental workflow emphasizing the critical resolution requirement between Impurity A and B.
References
-
United States Pharmacopeia (USP). Fenofibrate Tablets Monograph: Organic Impurities. USP-NF Current Revision.[3] Rockville, MD: United States Pharmacopeial Convention.
-
European Pharmacopoeia (EP). Fenofibrate Monograph 1322: Related Substances. 11th Edition. Strasbourg, France: EDQM.
-
Suryakant, P., et al. (2015).[2] "Synthesis and characterization of potential impurities in Fenofibrate drug substance." Der Pharma Chemica, 7(11):273-278.[2]
-
Jain, P., et al. (2012). "A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate." Pharm Methods, 3(2): 94–99.
-
Waters Corporation. "HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System." Application Note.
Sources
Spectroscopic Comparison Guide: Synthetic vs. Degradation-Derived Fenofibrate Impurity 1 (Fenofibric Acid)
Executive Summary
This guide provides a rigorous spectroscopic comparison between Synthesized Fenofibric Acid (Reference Standard) and Degradation-Derived Impurity 1 isolated from Fenofibrate drug product under stress conditions.
For the purpose of this guide, "Impurity 1" is defined as Fenofibric Acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid), the primary hydrolysis degradation product (EP Impurity B / USP Related Compound A).
Key Findings:
-
Structural Identity: The degradation-derived impurity is structurally identical to the synthetic standard, confirming hydrolysis as the primary degradation pathway.
-
Spectroscopic Fingerprint: The loss of the isopropyl ester moiety is the definitive marker, observable via the disappearance of the
ester carbonyl stretch (FT-IR) and the isopropyl septet signal at ( -NMR). -
Purity Criticality: Isolation from the degradation matrix requires specific pH adjustment (pH < 2) to ensure the carboxylic acid form is extracted, preventing salt-form spectral discrepancies.
Regulatory Context & Significance
Under ICH Q3B(R2) guidelines, degradation products exceeding the identification threshold (0.1% - 0.2% depending on dose) must be structurally characterized. Fenofibrate is an isopropyl ester prodrug; its primary stability risk is hydrolysis to the active metabolite, Fenofibric Acid.
Distinguishing between a process impurity (carried over from synthesis) and a degradation product (formed during storage) is vital for setting shelf-life specifications. This guide validates the analytical methods used to identify this specific impurity.
Experimental Workflow
The following diagram outlines the parallel workflows used to generate the samples for comparison: Path A (Targeted Synthesis) and Path B (Forced Degradation).
Figure 1: Parallel workflow for generating the Synthetic Reference Standard and isolating the Degradation Impurity.
Detailed Methodologies
Path A: Synthesis of Reference Standard
To validate the impurity, we must first synthesize a pure reference standard of Fenofibric Acid.
-
Reflux: Dissolve 5.0 g Fenofibrate in 50 mL ethanol. Add 25 mL of 2M NaOH. Reflux at
for 3 hours. -
Workup: Evaporate ethanol under vacuum. Dilute residue with water (50 mL).
-
Precipitation: Acidify dropwise with 2M HCl until pH reaches ~1.0. A white precipitate (Fenofibric Acid) will form immediately.
-
Purification: Filter the solid, wash with cold water, and recrystallize from diluted ethanol.
-
Validation: Verify purity
via HPLC-UV (254 nm).
Path B: Isolation of Degradation Product
This protocol simulates shelf-life hydrolysis to generate "Impurity 1" in a matrix.
-
Stress Condition: Treat Fenofibrate drug product (powdered tablets) with 0.1N NaOH at
for 4 hours. -
Extraction: Neutralize to pH 7.0, filter excipients, then acidify to pH 2.0. Extract with Chloroform (
). -
Isolation: Evaporate solvent. If excipient interference persists, use Preparative HPLC :
-
Column: C18 Prep Column (
). -
Mobile Phase: Acetonitrile : Water (pH 2.5 phosphate buffer) (70:30).
-
Collection: Collect the peak eluting at RRT ~0.34 (relative to Fenofibrate).
-
Spectroscopic Comparison Data
The following data compares the Parent Drug (Fenofibrate) , the Synthetic Standard , and the Isolated Impurity .
FT-IR Spectroscopy (KBr Pellet)
The infrared spectrum provides the most immediate functional group confirmation.
| Feature | Fenofibrate (Parent) | Synthetic Standard (Fenofibric Acid) | Degradation Impurity 1 | Interpretation |
| Ester C=O | 1728 cm⁻¹ (Strong) | Absent | Absent | Cleavage of isopropyl ester.[1] |
| Acid C=O | Absent | 1700-1705 cm⁻¹ | 1702 cm⁻¹ | Formation of carboxylic acid dimer. |
| Ketone C=O | 1651 cm⁻¹ | 1643 cm⁻¹ | 1642 cm⁻¹ | Slight shift due to H-bonding changes.[1] |
| O-H Stretch | Absent | 2500-3000 cm⁻¹ (Broad) | 2500-3000 cm⁻¹ (Broad) | Characteristic carboxylic acid -OH.[1] |
Analysis: The complete disappearance of the ester carbonyl at
-NMR Spectroscopy (400 MHz, DMSO- )
NMR provides definitive structural elucidation.
| Proton Assignment | Fenofibrate ( | Synthetic Standard ( | Degradation Impurity 1 ( |
| -COOH | Absent | 12.9 (s, 1H) | 12.9 (s, 1H) |
| Aromatic (Ar-H) | 6.8 - 7.8 (m, 8H) | 6.9 - 7.7 (m, 8H) | 6.9 - 7.7 (m, 8H) |
| Isopropyl (-CH) | 5.1 (septet, 1H) | Absent | Absent |
| Isopropyl (-CH₃) | 1.2 (d, 6H) | Absent | Absent |
| Gem-dimethyl | 1.6 (s, 6H) | 1.55 (s, 6H) | 1.56 (s, 6H) |
Analysis: The Degradation Impurity spectrum perfectly matches the Synthetic Standard. The loss of the septet at 5.1 ppm and doublet at 1.2 ppm confirms the loss of the isopropyl group. The appearance of the singlet at 12.9 ppm confirms the carboxylic acid.
Mass Spectrometry (ESI-MS, Negative Mode)
Negative mode is preferred for Fenofibric Acid due to the facile ionization of the carboxylic group (
-
Fenofibrate (MW 360.8): No ionization in negative mode (neutral ester).
-
Synthetic Standard:
317.1 . -
Degradation Impurity:
317.2 .
Structural Logic & Decision Tree
Use this logic flow to validate unknown impurities in Fenofibrate stability studies.
Figure 2: Spectroscopic Decision Tree for identifying Fenofibrate Impurity 1.
Conclusion
The comparative data confirms that Degradation-Derived Impurity 1 is structurally identical to the Synthetic Fenofibric Acid Standard .
-
Causality: The impurity is formed via base-catalyzed hydrolysis of the isopropyl ester bond.
-
Method Validation: The spectroscopic methods (FT-IR, NMR, MS) are specific enough to distinguish the active metabolite (acid) from the prodrug (ester) without interference, provided the isolation protocol maintains the acidic pH to prevent salt formation.
Researchers should utilize the 1700-1705 cm⁻¹ IR band and the loss of the 5.1 ppm NMR signal as the primary quality control checks for this impurity.
References
-
International Conference on Harmonisation (ICH). (2006).[2][3] Impurities in New Drug Products Q3B(R2).[2] [Link]
-
Jain, P. S., et al. (2012). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 4(1), 361-367. [Link]
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2, 332-342. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
